molecular formula C26H25N3O4 B11426955 2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11426955
M. Wt: 443.5 g/mol
InChI Key: YICHKCUSTXMXTD-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an imidazolidinone core, substituted with methoxyphenyl, methylphenyl, and phenylacetamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the imidazolidinone derivative with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.

Industry

In the material science industry, this compound could be used in the design of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazolidinone core could facilitate binding to specific molecular targets, while the aromatic substituents could enhance interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
  • 2-[1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity. The presence of the methoxy and methyl groups can influence its electronic properties and steric effects, making it distinct in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C26H25N3O4/c1-18-8-10-19(11-9-18)17-28-23(16-24(30)27-20-6-4-3-5-7-20)25(31)29(26(28)32)21-12-14-22(33-2)15-13-21/h3-15,23H,16-17H2,1-2H3,(H,27,30)

InChI Key

YICHKCUSTXMXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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